2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O3S/c1-12(2)14-8-10-15(11-9-14)19-18-20(27)16-6-4-5-7-17(16)29-21(18)22(28)26(19)23-25-24-13(3)30-23/h4-12,19H,1-3H3 |
InChI Key |
NDBISLBWPPVECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Schiff Base Formation :
2-Amino-5-methyl-1,3,4-thiadiazole (0.06 mol) reacts with aromatic aldehydes (0.06 mol) in methanol under acidic conditions (glacial acetic acid) at 60–70°C for 4 hours. -
Thiazolidinone Cyclization :
The Schiff base reacts with thioglycolic acid (0.04 mol) in 1,4-dioxane with ZnCl₂ catalysis at 70–80°C for 7 hours.
Table 1. Yields of Thiadiazole-Thiazolidinone Derivatives
| Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|
| H | 69.6 | 171–173 |
| Cl | 74.7 | 138–140 |
| Br | 65.5 | 144–146 |
Preparation of 1-[4-(Propan-2-yl)phenyl]propan-1-one Intermediate
The 4-(propan-2-yl)phenyl group is introduced via bromination of 1-[4-(propan-2-yl)phenyl]propan-1-one.
Bromination Protocol:
-
Substrate Activation :
1-[4-(Propan-2-yl)phenyl]propan-1-one is treated with bromine (Br₂) or hydrobromic acid (HBr) in acetic acid or dichloromethane at 25–40°C. -
Isolation :
The product is purified via recrystallization or column chromatography, yielding a brominated ketone critical for subsequent coupling reactions.
Assembly of the Chromeno[2,3-c]pyrrole-3,9-dione Core
The chromenopyrrole-dione scaffold is constructed using a three-component cyclization strategy.
Three-Component Reaction (TCR):
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), N-substituted isatins (2 ), and primary amines (3 ) undergo cyclization in methanol under reflux.
Optimized Conditions :
Final Coupling and Functionalization
The thiadiazole-thiazolidinone and brominated ketone intermediates are coupled to the chromenopyrrole-dione core via nucleophilic substitution or Pd-catalyzed cross-coupling.
Substitution Reaction:
-
Nucleophilic Attack :
The bromine atom in 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is displaced by the thiadiazole-thiazolidinone nitrogen under basic conditions (e.g., K₂CO₃ in DMF). -
Purification :
The crude product is purified via flash chromatography (ethyl acetate/hexane), yielding the final compound with >90% purity.
Alternative Multicomponent Reaction (MCR) Approach
A one-pot MCR strategy using 2-oxo-2H-chromene-3-carbaldehyde, anilines, and isocyanides has been reported for analogous chromenopyrrole-diones.
Procedure:
-
MCR Stage :
2-Oxo-2H-chromene-3-carbaldehyde (1 equiv.), aniline (2 equiv.), and isocyanide (1 equiv.) react in methanol with p-toluenesulfonic acid (0.05 equiv.) at room temperature. -
Cyclization :
The intermediate is heated in toluene with pyridine (3 equiv.) at 90°C to induce intramolecular Michael addition.
Table 2. MCR-Cyclization Yields
| R Group on Aniline | Yield (%) |
|---|---|
| 4-Cl | 62 |
| 4-Br | 58 |
| 4-Me | 67 |
Analytical Characterization
The final product is characterized via:
-
¹H/¹³C NMR : Resonances for the thiadiazole (δ 2.5 ppm, CH₃), chromenopyrrole-dione (δ 7.3–8.1 ppm, aromatic), and isopropyl group (δ 1.2–1.4 ppm).
Challenges and Optimization
Chemical Reactions Analysis
Multicomponent Reaction
A one-pot method combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate , aryl aldehydes , and primary amines in ethanol with acetic acid yields the compound under reflux (80°C for 20 hours) . This method allows diversification of substituents while avoiding chromatography for purification.
Functional Group Transformations
The compound’s thiadiazole and chromeno-pyrrole moieties enable modifications:
-
Thiadiazole functionalization : Substitution at the thiadiazole ring via nucleophilic attack (e.g., amine or alkoxide).
-
Pyrrole adduct formation : Addition of electrophiles (e.g., carbonyl reagents) to the pyrrole ring.
Key Reaction Pathways
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Carboxamide group attacked by nucleophiles (e.g., amines, alcohols) | Room temperature | Substituted derivatives |
| Electrophilic attack | Reactivity at chromenopyrrole core with electrophiles (e.g., halogens) | Acidic conditions | Functionalized derivatives |
| Hydrolysis | Cleavage of ester groups (if present) under basic or acidic conditions | NaOH/HCl | Acidic or basic byproducts |
Reaction Conditions and Catalysts
-
Thiadiazole substitution : Typically requires polar aprotic solvents (e.g., DMF) and mild heating.
-
Pyrrole ring modifications : Acidic conditions (e.g., HAc) promote electrophilic addition .
Comparative Analysis
| Feature | Present Compound | Related Compound (e.g., 4-Methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide) |
|---|---|---|
| Core Structure | Chromeno-pyrrole with thiadiazole substituent | Thiadiazole linked to benzenesulfonamide |
| Reactivity | Dual reactivity (thiadiazole + chromenopyrrole) | Primarily thiadiazole-focused reactivity |
| Synthesis Complexity | Requires multicomponent reactions or microwave-assisted methods | Simpler substitution reactions |
The compound’s synthesis and reactivity are shaped by its heterocyclic complexity, necessitating tailored reaction conditions for optimal yields and functional group transformations .
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by multiple functional groups that contribute to its biological activity and chemical reactivity. Its molecular formula is , with a molar mass of approximately 447.5 g/mol. The presence of the thiadiazole ring enhances its potential as a bioactive agent.
Pharmaceutical Applications
The compound has shown promising results in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases:
- Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects that could lead to new antibiotic formulations.
- Anticancer Properties : Research has indicated that the chromeno-pyrrole framework can interact with cellular pathways involved in cancer proliferation. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further anticancer drug development.
Agricultural Chemistry
The compound's unique structure may also find applications in agricultural chemistry:
- Pesticide Development : The thiadiazole moiety is known for its role in enhancing the efficacy of pesticides. Research has indicated that similar compounds can act as fungicides or insecticides, providing a basis for developing new agrochemicals that are more effective and environmentally friendly.
Material Science
In material science, the compound's properties can be exploited for:
- Dye Synthesis : The chromeno structure is valuable in synthesizing dyes for textiles and other materials. Its vibrant colors and stability under various conditions make it suitable for use in dyeing processes.
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the antimicrobial effects of thiadiazole derivatives similar to this compound. The results showed that certain modifications increased efficacy against common pathogens. The study concluded that further exploration into structure-activity relationships could yield potent new antibiotics.
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of chromeno-pyrrole derivatives, researchers found that specific analogs could inhibit cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This research highlights the therapeutic potential of compounds related to 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Mechanism of Action
The mechanism by which 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Functionalization Pathways
Chromeno[2,3-c]pyrrole-3,9-diones serve as precursors for 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine hydrate reactions (Scheme 5, ). The target compound’s thiadiazole group may resist nucleophilic attack better than alkyl or aryl substituents, altering post-synthetic modification efficiency .
Comparison with Chromeno[2,3-d]pyrimidine Derivatives
Chromeno[2,3-d]pyrimidines () share a fused chromone system but replace pyrrole with pyrimidine. Key differences:
The pyrimidine scaffold’s cytotoxic activity against cancer cell lines (IC50 < 10 µM) suggests chromeno[2,3-c]pyrroles may require similar evaluations. The thiadiazole group’s electron-withdrawing nature could modulate cytotoxicity compared to chlorophenyl substituents in pyrimidines.
Comparison with Benzo[a]chromeno[2,3-c]phenazin-1-ones
These phenazine-fused derivatives () exhibit broader π-conjugation and are synthesized via green chemistry using tetramethylguanidinium ionic liquids (TMG IL). Contrasts include:
The target compound’s synthesis prioritizes diversity-oriented efficiency , while phenazin-1-ones emphasize sustainability .
Biological Activity
The compound 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity associated with this compound, including its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The presence of the thiadiazole ring is significant as it has been linked to various pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. Various studies have documented the effectiveness of compounds containing the thiadiazole moiety against both bacterial and fungal strains. For example:
- Antibacterial Effects : Thiadiazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 62.5 μg/mL to 125 μg/mL for certain derivatives .
- Antifungal Effects : Compounds have also demonstrated antifungal activity against Candida albicans and Aspergillus niger, with zones of inhibition ranging from 15 mm to 19 mm at concentrations of 500 μg/disk .
Anticancer Activity
Thiadiazole derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines:
- A study highlighted the anticancer potential of derivatives synthesized from thiadiazole scaffolds, demonstrating significant cytotoxicity against breast and colon cancer cell lines .
- The structure-activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring could enhance anticancer activity, making it a promising scaffold for future drug development .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Several compounds have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of a series of thiadiazole derivatives using the maximal electroshock (MES) test model. Compounds exhibiting over 70% inhibition were identified as promising candidates for further development .
- Neuroprotective Effects : Research has indicated that certain thiadiazole derivatives possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Q & A
Basic Research Questions
Q. What established synthetic protocols are available for preparing the thiadiazole and pyrrole moieties in this compound?
- Methodological Answer : The thiadiazole core can be synthesized via cyclocondensation of hydrazine-carbodithioate derivatives with hydrazonoyl chlorides in ethanol, catalyzed by triethylamine (6–8 hours, room temperature) . For the pyrrole segment, the Paal-Knorr method is effective, involving cyclization of 1,4-diketones with amines under reflux conditions (e.g., acetic acid as a catalyst, 12–24 hours) . Purity is confirmed via TLC (toluene/ethyl acetate/water solvent system) and recrystallization from ethanol or DMF .
Q. How are structural confirmation and purity validation performed for this compound?
- Methodological Answer :
- 1H NMR : Proton environments (e.g., methyl groups on thiadiazole at δ 2.5–2.7 ppm, aromatic protons at δ 7.1–8.3 ppm) .
- IR : Key stretches include C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-N (650–750 cm⁻¹) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. What solvents and reaction conditions minimize side-product formation during cyclization steps?
- Methodological Answer : Absolute ethanol or DMF is preferred for cyclocondensation due to their polarity and ability to stabilize intermediates. Triethylamine (1.2–1.5 eq) suppresses HCl byproducts in thiadiazole formation . For acid-sensitive steps (e.g., pyrrole alkylation), inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF) are critical .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-heterocyclic systems be addressed during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled products (e.g., thiadiazole over oxadiazole formation) .
- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) on phenyl rings guide cyclization sites .
- Computational Pre-screening : DFT calculations (e.g., Gibbs free energy of intermediates) predict dominant pathways .
Q. What strategies validate the compound’s bioactivity against fungal targets like 14α-demethylase?
- Methodological Answer :
- Molecular Docking : Use PDB structure 3LD6 for lanosterol 14α-demethylase. Software like AutoDock Vina evaluates binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
- In Vitro Assays : Microdilution tests (MIC values) against Candida albicans with fluconazole as a control. Synergistic effects are tested via checkerboard assays .
Q. How do steric and electronic effects of the 4-(propan-2-yl)phenyl group influence photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λₐᵦₛ of the parent chromenone (300–350 nm) vs. the substituted derivative (bathochromic shift due to extended conjugation) .
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to correlate with experimental Stokes shifts .
Q. What experimental designs assess environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate in pH 2–12 buffers (37°C, 72 hours); monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; identify radicals via EPR spectroscopy .
Contradictions and Mitigations
- Synthetic Yield Discrepancies : reports 70–80% yields for thiadiazoles in ethanol, while notes <60% yields for oxadiazoles. Mitigation : Optimize stoichiometry (1:1.2 molar ratio of hydrazine-carbodithioate to hydrazonoyl chloride) and use microwave-assisted synthesis (10–15 minutes, 80°C) to improve efficiency .
- Bioactivity Variability : Some derivatives in show antifungal activity (MIC 2–4 µg/mL), while others in lack efficacy. Mitigation : Introduce polar groups (e.g., -OH, -COOH) to enhance target binding .
Methodological Tools
- Synthetic Optimization : Design of Experiments (DoE) with JMP software to test variables (temperature, solvent, catalyst) .
- Data Analysis : Principal Component Analysis (PCA) for correlating structural features (e.g., logP, dipole moment) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
